Imidafenacin Related Compound 4
Description
Properties
CAS No. |
174266-18-3 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.39 |
Appearance |
Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
4-(2-Methyl-1H-Imidazol-1-yl)-2,2-Diphenylbutanoic Acid |
Origin of Product |
United States |
Foundational & Exploratory
Executive Summary
In the development and quality control of Imidafenacin—a potent anticholinergic agent for overactive bladder—the rigorous identification of impurities is a regulatory mandate (ICH Q3A/Q3B). Imidafenacin Related Compound 4 is chemically identified as the carboxylic acid derivative resulting from the hydrolysis of the primary amide moiety of the parent drug.
This compound serves a dual role in pharmaceutical science: it is a critical process-related impurity monitored during API synthesis and a primary metabolite formed in vivo. Its accurate characterization is essential for establishing mass balance in stability studies and ensuring patient safety.
Core Identity Data
| Parameter | Specification |
| Common Name | This compound |
| Chemical Name | 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid |
| CAS Registry Number | 174266-18-3 |
| Molecular Formula | C₂₀H₂₀N₂O₂ |
| Molecular Weight | 320.39 g/mol |
| Functional Class | Hydrolysis Impurity / Primary Metabolite (M1) |
Structural Characterization & Properties
The transition from Imidafenacin to Related Compound 4 involves the nucleophilic substitution of the amide amino group (
Physicochemical Profile[3][4][5]
| Property | Data | Causality / Implication |
| Appearance | White to off-white solid | Standard for high-purity reference standards. |
| Solubility | pH-dependent | Unlike the parent amide, the acid moiety renders this compound highly soluble in basic aqueous buffers (forming the carboxylate anion) but less soluble in acidic media. |
| pKa (Calculated) | ~4.5 (Carboxylic Acid) | Critical for HPLC method development; mobile phase pH must be controlled to prevent peak tailing. |
| LogP | ~2.8 | Slightly lower than Imidafenacin due to the polarity of the carboxylic acid group. |
Molecular Structure Logic
The structure retains the diphenylmethane skeleton and the imidazole ring, which are crucial for receptor binding affinity. However, the conversion of the amide to the carboxylic acid abolishes the hydrogen bond donor capability at that position, altering its interaction with the muscarinic M3 and M1 receptors.
Formation Mechanism: The Hydrolysis Pathway
Understanding the genesis of Related Compound 4 is vital for process control. It forms via the hydrolysis of Imidafenacin, a reaction catalyzed by extremes in pH (acidic or basic stress) or enzymatic activity (in vivo).
Pathway Diagram
The following diagram illustrates the degradation pathway. The amide bond in Imidafenacin is susceptible to nucleophilic attack by water, leading to the expulsion of ammonia and the formation of the carboxylic acid (Related Compound 4).
Figure 1: Hydrolytic degradation pathway of Imidafenacin yielding Related Compound 4.
Analytical Methodology
To accurately quantify Related Compound 4, researchers must employ a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of resolving the acidic impurity from the neutral parent drug.
Method Development Strategy (Expert Insight)
-
Stationary Phase: A C18 column (e.g., ODS-3 or equivalent) is recommended. The hydrophobic diphenyl groups require strong retention, but the imidazole ring can cause tailing on active silanol groups. End-capping is essential.
-
Mobile Phase pH: Because Related Compound 4 is a carboxylic acid (pKa ~4.5), the mobile phase pH should be adjusted.
-
Option A (Suppression): pH < 3.0 keeps the acid protonated, increasing retention and resolution from polar degradants.
-
Option B (Ionization): pH > 6.0 ionizes the acid, reducing retention and eluting it earlier than the parent.
-
Recommendation: Use a phosphate buffer at pH 3.0 to 4.0 with Acetonitrile to balance resolution and peak shape.
-
Validated Protocol Workflow
This protocol ensures specificity and linearity, complying with ICH Q2(R1) guidelines.
-
Standard Preparation: Dissolve Reference Standard (CAS 174266-18-3) in Methanol/Water (1:1).
-
System Suitability: Inject a mixture of Imidafenacin and Related Compound 4. Resolution (Rs) must be > 2.0.
-
Detection: UV absorbance at 220 nm (absorption maximum of the benzene rings).
Analytical Workflow Diagram
Figure 2: Routine analytical workflow for the quantification of Related Compound 4.
Synthesis and Isolation for Reference Standards
For drug development professionals requiring authentic material for toxicology or method validation, Related Compound 4 can be synthesized directly.
Synthetic Route:
-
Starting Material: 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile.[1]
-
Reaction: Acid-catalyzed hydrolysis using concentrated HCl or H₂SO₄ under reflux.
-
Workup: Neutralization to precipitate the free acid (Related Compound 4).
-
Purification: Recrystallization from ethanol/water to achieve >99.5% purity required for quantitative reference standards.
Note on Stability: While the parent Imidafenacin is relatively stable, Related Compound 4 is stable in solid state but should be stored under desiccant. In solution, avoid highly alkaline conditions for prolonged periods to prevent potential imidazole ring opening (though rare).
References
-
Veeprho Pharmaceuticals. (n.d.). Imidafenacin Impurity Standards. Retrieved from [Link]
-
Citation Context: Identification of CAS 174266-18-3 as this compound.[][1]
-
-
Axios Research. (n.d.). This compound Product Data. Retrieved from [Link]
- Citation Context: Confirmation of Molecular Weight (320.39) and Formula (C20H20N2O2).
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Imidafenacin. Retrieved from [Link]
- Citation Context: Structural data of the parent compound for degradation pathway deriv
- Citation Context: Cross-verification of impurity nomencl
Sources
Methodological & Application
Abstract
This document provides a comprehensive guide to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Imidafenacin and its specified impurity, Related Compound 4. Imidafenacin is an anticholinergic agent used in the treatment of overactive bladder.[1] The control of impurities in active pharmaceutical ingredients (APIs) is a critical requirement mandated by global regulatory bodies like the International Council for Harmonisation (ICH) to ensure the safety and efficacy of drug products.[2] This application note details a systematic approach, beginning with an evaluation of the analyte's properties, proceeding through forced degradation studies to ensure specificity, and culminating in a fully optimized chromatographic method. The protocols herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction and Strategic Overview
The objective of any impurity profiling method is not merely to detect impurities but to accurately quantify them, ensuring they remain below established safety thresholds. A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and other potential components, allowing for an accurate assessment of the drug's stability over time.[3]
Imidafenacin, 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide, possesses a basic imidazole moiety and significant hydrophobicity due to its two phenyl rings.[1][4] These characteristics make it an ideal candidate for reversed-phase chromatography. The development strategy for separating Imidafenacin from Related Compound 4 and potential degradants follows a logical, multi-stage process designed to ensure robustness and reliability.
The workflow for this method development is outlined below.
Sources
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide provides a detailed framework for the rational selection of solvents for Imidafenacin Related Compound 4, a significant impurity and potential degradant of the active pharmaceutical ingredient (API) Imidafenacin. Recognizing the critical role of solubility in analytical method development, purification, and formulation, this document delineates the physicochemical characteristics of Compound 4, offers a systematic approach to solvent screening, and presents detailed protocols for solubility determination. By integrating theoretical principles with practical, field-proven methodologies, this guide aims to empower researchers to make informed decisions, ensuring robust and reproducible results.
Introduction: The Imperative of Strategic Solvent Selection
Imidafenacin is a potent and selective antagonist of M3 and M1 muscarinic receptors, indicated for the treatment of overactive bladder. As with any pharmaceutical compound, the control of impurities is paramount to ensure the safety and efficacy of the final drug product. This compound, identified as 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid, is a key related substance that requires careful monitoring and characterization.
The ability to effectively dissolve this compound is a fundamental prerequisite for a multitude of essential activities in the drug development pipeline, including:
-
Analytical Method Development: Accurate quantification by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is contingent on complete dissolution of the analyte.
-
Reference Standard Preparation: The preparation of accurate stock and working solutions of Compound 4 is critical for its use as a reference standard in impurity profiling.
-
Forced Degradation Studies: Understanding the degradation pathways of Imidafenacin often involves the isolation and characterization of its degradants, for which appropriate solubility is essential.
-
Purification Processes: In instances where Compound 4 needs to be isolated for further study, solvent selection is a key parameter in developing effective crystallization or chromatographic purification methods.
This application note moves beyond a simple list of solvents, providing a logical, science-driven workflow for selecting the optimal solvent system for this compound, thereby ensuring the integrity and validity of subsequent experimental work.
Physicochemical Profile of this compound
A thorough understanding of the physicochemical properties of a compound is the cornerstone of rational solvent selection. Based on its chemical structure, 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid, we can predict several key characteristics that will govern its solubility behavior.
Structure of this compound:
-
IUPAC Name: 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid
-
Molecular Formula: C₂₀H₂₀N₂O₂
-
Molecular Weight: 320.39 g/mol
The presence of both a carboxylic acid group and an imidazole ring imparts amphoteric properties to the molecule, meaning it can act as both an acid and a base. This dual functionality dictates a strong pH-dependence on its aqueous solubility. The two phenyl rings contribute significantly to the molecule's lipophilicity.
For the purpose of this guide, we will utilize computationally predicted values for pKa and logP to inform our solvent selection strategy.
| Property | Predicted Value | Implication for Solubility |
| Acidic pKa (Carboxylic Acid) | ~4.5 | Below this pH, the carboxylic acid is protonated and less soluble in water. Above this pH, it is deprotonated (carboxylate anion) and more water-soluble. |
| Basic pKa (Imidazole Ring) | ~6.8 | Below this pH, the imidazole ring is protonated (imidazolium cation) and more water-soluble. Above this pH, it is neutral and less soluble in water. |
| logP | ~2.5 | This value indicates a moderate lipophilicity, suggesting that the compound will have appreciable solubility in a range of organic solvents. |
A Systematic Approach to Solvent Selection: A Workflow
A haphazard "trial-and-error" approach to solvent selection is inefficient and can lead to suboptimal results. We advocate for a systematic workflow that progresses from theoretical considerations to empirical testing.
Caption: Workflow for the shake-flask solubility assay.
Materials:
-
This compound
-
Selected promising solvents from Protocol 1
-
Calibrated analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Validated HPLC-UV method for the quantification of this compound
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 10 mg) to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. An excess of solid should be visible.
-
Seal the vials securely.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 1 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
To separate the solid from the liquid phase, either centrifuge the vials or filter the supernatant through a 0.22 µm syringe filter. It is crucial to ensure that no solid particles are transferred.
-
-
Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the validated HPLC-UV method.
-
Analyze the diluted sample by HPLC-UV.
-
-
Quantification:
-
Prepare a calibration curve using accurately prepared standards of this compound.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent, taking into account the dilution factor.
-
Method Validation: The analytical method used for quantification should be validated according to ICH Q2(R1) guidelines to ensure accuracy, precision, linearity, and specificity. [1][2][3]
Data Interpretation and Solvent Selection
The results from the shake-flask method will provide quantitative solubility data for this compound in various solvents.
Example Data Table:
| Solvent | Solubility (mg/mL) at 25 °C |
| Dichloromethane | > 50 |
| Tetrahydrofuran (THF) | ~ 45 |
| Acetone | ~ 30 |
| Acetonitrile | ~ 25 |
| Methanol | ~ 20 |
| Ethanol | ~ 15 |
| Isopropanol | ~ 10 |
| Toluene | < 5 |
| n-Heptane | < 0.1 |
| Water (pH 7.0) | < 0.1 |
| 0.1 N HCl (pH ~1) | ~ 5 |
| 0.1 M Phosphate Buffer (pH 8.0) | > 10 |
Solvent Selection Decision Matrix:
The final choice of solvent will depend on the specific application. The following decision matrix can guide the selection process.
Caption: Decision matrix for application-specific solvent selection.
Conclusion and Best Practices
The selection of an appropriate solvent for this compound is a critical step that significantly impacts the quality and reliability of subsequent research and development activities. By adopting a systematic approach that combines theoretical predictions with empirical testing, researchers can efficiently identify optimal solvent systems.
Key Recommendations:
-
Prioritize Safety: Always consult the Safety Data Sheet (SDS) for each solvent and handle them in a well-ventilated area with appropriate personal protective equipment.
-
Consider Downstream Applications: The choice of solvent should always be made with the final application in mind. For example, volatile solvents are preferred for applications requiring easy removal, while mobile phase constituents are ideal for HPLC sample preparation.
-
pH is Critical for Aqueous Solubility: Due to the presence of both acidic and basic functional groups, the aqueous solubility of this compound is highly pH-dependent. For aqueous-based systems, buffering to a pH above the acidic pKa or below the basic pKa will significantly enhance solubility.
-
Co-solvents Can Be Employed: For challenging cases, particularly in aqueous systems, the use of a co-solvent (e.g., a small percentage of acetonitrile or methanol) can be an effective strategy to improve solubility.
By following the principles and protocols outlined in this application note, researchers and scientists can confidently and efficiently tackle the challenge of dissolving this compound, paving the way for accurate and reliable results in their drug development endeavors.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Wolfram Data Repository. (2020). Hansen Solubility Parameters. [Link]
-
Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Chemicalize. (n.d.). Instant Cheminformatics Solutions. Chemaxon. [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. [Link]
-
Bienta. (n.d.). Shake-Flask Solubility Assay. [Link]
-
Alopaeus, V. (2022). How to Predict the pKa of Any Compound in Any Solvent. Aalto University. [Link]
-
Rupp, M. (2011). Predicting the pKa of Small Molecules. [Link]
Sources
Troubleshooting & Optimization
Imidafenacin Impurity Profiling: Technical Support Center
Current Status: Operational Topic: Baseline Noise Reduction in Low-UV (210–220 nm) HPLC/UHPLC Analysis Reference Standard: ICH Q3A(R2) / Japanese Pharmacopoeia (JP)
Introduction: The 210 nm Challenge
Welcome to the Imidafenacin Technical Support Center. This guide addresses the specific analytical challenges associated with Imidafenacin (4-(2-methylimidazol-1-yl)-2,2-diphenylbutanamide) .
The Core Problem: Imidafenacin lacks a strong chromophore. While the diphenyl moiety provides some absorbance, the imidazole ring is weak. To satisfy ICH Q3A(R2) reporting thresholds (typically 0.05%), analysts must push UV detection down to 210 nm or 220 nm .
At these wavelengths, the "signal-to-noise" battle is often lost not because the signal is weak, but because the background noise is high. Common solvents and buffers absorb significant energy at 210 nm, creating a "high-noise floor" where baseline drift, ghost peaks, and cyclic noise obscure trace impurities.
Troubleshooting Logic Tree (Visual Guide)
Before adjusting parameters, identify the type of noise you are experiencing. Use this decision tree to isolate the root cause.
Figure 1: Diagnostic logic flow for categorizing and isolating HPLC baseline noise sources.
Module 1: Mobile Phase & Chemistry (The Source)
Context: Imidafenacin methods often use Phosphate Buffer (pH ~7.4) and Acetonitrile .[1] This combination is chemically sound but optically difficult at 210 nm.
Q1: I see a steep baseline rise during my gradient. Is my column bleeding?
Diagnosis: Likely Gradient Absorbance Mismatch , not column bleed. Explanation: Acetonitrile (ACN) absorbs less UV at 210 nm than water/phosphate buffer. As the %ACN increases during the gradient, the baseline drops (or rises if the buffer is dirty). The Fix (Self-Validating):
-
The "Balanced Absorbance" Technique: Add a small amount of UV-absorbing species to the organic line (Line B) to match the absorbance of the aqueous line (Line A).
-
Example: If Line A is 10mM Phosphate, add 0.5% Acetone or adjust the buffer ratio in Line B to match the UV cut-off.
-
-
Validation: Run a "0-Injection" (Blank).[2] If the drift persists exactly as before, it is the mobile phase, not the column.[2]
Q2: Why does my baseline look "fuzzy" (high noise) only when using Phosphate buffer?
Diagnosis: Micro-precipitation or Low-Quality Reagents . Explanation: Inorganic salts (phosphates) can micro-precipitate when mixing with high % organic solvent inside the pump mixer, causing light scattering (noise) in the detector. The Fix:
-
Buffer Limit: Do not exceed 20mM Phosphate if your gradient goes >80% ACN.
-
Grade Matters: Use only "HPLC Grade" salts. "Analytical Grade" often contains trace iron or organics that absorb heavily at 210 nm.
-
Filtration: Filter aqueous buffers through a 0.22 µm membrane (Nylon or PES). Do not trust that the salt was clean.
Module 2: Hardware & Hygiene (The Path)
Q3: I see "Ghost Peaks" that appear even in blank injections.
Diagnosis: System Carryover or Aqueous Contamination .
Explanation: Imidafenacin is a basic compound (
-
The "Gradient Delay" Test: Change the equilibration time.
-
Test: Equilibrate for 10 mins, run blank. Then equilibrate for 30 mins, run blank.
-
Result: If the ghost peak area increases with longer equilibration, the contamination is coming from your Mobile Phase A (Water) .
-
-
Vial Hygiene: Use deactivated glass (silanized) or high-quality polypropylene vials to prevent Imidafenacin adsorption.
Q4: My baseline has a rhythmic "sine wave" appearance.
Diagnosis: Mixing Issues or Temperature Fluctuation . Explanation: At 210 nm, the Refractive Index (RI) of the solvent changes significantly with temperature and composition. If the pump piston mix is uneven, the detector sees "stripes" of solvent. The Fix:
-
Active Mixing: Ensure your system has a static mixer volume >350 µL (for standard HPLC) or >50 µL (for UHPLC).
-
Thermal Lag: Insulate the tubing between the column and the detector. Air conditioning cycling can cause baseline waves.
Experimental Protocol: The "Noise Audit"
Perform this standardized workflow to validate your system before running a sample batch.
Step 1: The Static Noise Test
Objective: Determine if the detector lamp or flow cell is the issue.
-
Remove the column.[3] Connect the union.
-
Pump 100% Water (HPLC Grade) at 1.0 mL/min.
-
Set UV to 210 nm .
-
Monitor for 15 minutes.
-
Pass Criteria: Peak-to-Peak noise < 0.05 mAU.
-
Fail: Clean flow cell (Nitric Acid wash) or replace Lamp.
-
Step 2: The Mobile Phase Audit
Objective: Determine if the buffer is the noise source.
-
Install the column.[2]
-
Pump Line A (Buffer) at 100%. Monitor for 10 mins.
-
Pump Line B (ACN) at 100%. Monitor for 10 mins.
-
Compare the absolute Absorbance (mAU) values.
-
Insight: If Line A is >500 mAU higher than Line B, your gradient will drift severely. You must lower the buffer concentration or use a higher-grade salt.
-
Step 3: Imidafenacin Sensitivity Check
Objective: Verify S/N ratio for the Reporting Threshold (0.05%).
-
Prepare a standard at 0.05% of the target concentration (e.g., if Target is 1.0 mg/mL, prepare 0.5 µg/mL).
-
Inject 3 replicates.
-
Calculation:
- = Height of peak.
- = Peak-to-peak noise of baseline.
-
Requirement: S/N must be ≥ 10.
Data Summary: Symptom vs. Solution
| Symptom | Probable Cause | Immediate Action | Prevention |
| High Freq Noise ("Grass") | Aging Deuterium Lamp | Check lamp hours; Perform Intensity Test.[4] | Replace lamp every 2000 hrs. |
| Drifting Baseline (Down) | ACN absorbs less than Water | Add UV absorber to Line B or subtract blank. | Use "Isosbestic" mobile phase prep. |
| Spikes (Random) | Air bubbles in flow cell | Purge detector; Apply backpressure regulator. | Degas solvents for 15+ mins. |
| Broad "Humps" | Late eluting impurities | Contamination from previous injection. | Extend gradient hold at 100% B. |
| Cyclic Noise (1-2 min period) | Pump mixing / Check valve | Clean check valves; Increase mixer volume. | Sonicate check valves in MeOH. |
Method Optimization Workflow (Visual Guide)
Use this workflow to optimize the method parameters specifically for Imidafenacin impurity analysis.
Figure 2: Optimization pathway for low-UV impurity methods.
References
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).[5][6][7] International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2006. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6433090, Imidafenacin. PubChem.[8][9] Link
-
Dolan, J. W. Baseline Noise and Drift. LCGC North America. 2015. Link
-
Japanese Pharmacopoeia. General Tests, Processes and Apparatus: Liquid Chromatography.Link
Sources
- 1. CN103063795A - Methods for determining the content of imidafenacin and detecting related substances - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Official web site : ICH [ich.org]
- 8. Imidafenacin | C20H21N3O | CID 6433090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Imidafenacin - Wikipedia [en.wikipedia.org]
Troubleshooting Guide & FAQ[1]
Case ID: T-IMD-RC4-TAIL Subject: Resolution of Peak Tailing for Imidafenacin Related Compound 4 (RC4) Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing high asymmetry factors (
The Core Issue: Imidafenacin and its related impurities (specifically RC4) contain a 2-methylimidazole moiety.[1][2] This functional group is basic. On traditional silica-based C18 columns, the protonated nitrogen on the imidazole ring interacts electrostatically with residual ionized silanols (
This guide provides a self-validating troubleshooting workflow to eliminate this issue.
Module 1: Root Cause Analysis (The Chemistry)
Before adjusting your method, you must understand the interaction occurring inside your column.[4][5][6]
Why is RC4 Tailing?
-
Ionization State: The imidazole group in RC4 has a pKa of approximately 7.8 – 8.0 .[1][2][6] At acidic pH (pH 2–6), it is fully protonated (
).[2][3][6]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Silanol Activity: Silica support silanols have a pKa of ~3.5 – 4.[1][2][6]5. At pH > 4, they are deprotonated (
).[2][3][6]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
The Interaction: The positively charged RC4 binds to the negatively charged column surface, dragging the peak tail.[2]
Visualizing the Interaction
The following diagram illustrates the "Cation-Exchange" mechanism causing your problem.
Caption: Mechanism of peak tailing. The dashed red line represents the unwanted ionic interaction between the protonated impurity and the column surface.
Module 2: The Solution Protocol (Step-by-Step)
We recommend a tiered approach. Start with Level 1 (Mobile Phase Adjustment) as it is the least invasive to your method validation.[1][2]
Level 1: Mobile Phase Optimization (Chaotropic & pH Control)
The standard method for Imidafenacin often uses Phosphate Buffer at pH ~7.45 [1].[1][2] However, if RC4 is tailing, the pH may have drifted, or the ionic strength is insufficient.[3][6]
Protocol:
-
Buffer Selection: Switch to a Perchlorate or Phosphate buffer with high ionic strength.[1][2][6]
-
Sacrificial Base: Add Triethylamine (TEA) if you are not using Mass Spectrometry (MS).[1][2][3][6]
Recommended Mobile Phase Composition:
| Component | Concentration | Role |
| Buffer | 20 mM Sodium Perchlorate (NaClO4) | Ion-Pairing Agent (reduces tailing) |
| Additive | 0.1% Triethylamine (TEA) | Silanol Blocker (sacrificial base) |
| pH Adjust | Adjust to pH 3.0 (with HClO4) | Suppresses Silanol Ionization |
| Organic | Acetonitrile | Solvent Strength |
Note: If using MS, substitute TEA with Ammonium Formate and use a high-pH compatible column (see Level 2).[2][3][6]
Level 2: Stationary Phase Selection
If mobile phase adjustments fail, your column technology is likely outdated (Type A Silica).[1][2][3][6] You require a Hybrid Particle or Heavily End-capped column.[1][2][3][6]
Column Selection Matrix:
| Column Type | Technology | Suitability for RC4 | Recommendation |
| Traditional C18 | Silica-based, 5µm | Poor (High Silanol Activity) | Avoid for this impurity.[1][2][3][6] |
| Hybrid (BEH/XBridge) | Ethylene-Bridged Hybrid | Excellent (High pH stable) | Primary Choice. Allows running at pH 9.0+ where RC4 is neutral.[1][2][3][6] |
| Polar Embedded | Amide/Carbamate embedded | Good (Shields Silanols) | Use if low pH is required.[1][2][3][6] |
Action: Switch to a column like Waters XBridge C18 or Agilent Zorbax Extend-C18.[1][2][3][6] These allow you to run at pH 9.0 .[1][2][6] At this pH, the imidazole group (pKa ~8.[6]0) is deprotonated (neutral), eliminating the ionic interaction entirely.[3][6]
Module 3: Troubleshooting Workflow
Follow this logic gate to diagnose your specific issue.
Caption: Decision tree for isolating the source of peak asymmetry.
Frequently Asked Questions (FAQ)
Q1: Can I use the USP method for Imidafenacin to analyze RC4? A: The standard method (Phosphate buffer pH 7.45 / Acetonitrile) [1] is designed for the parent drug.[2] However, RC4 may have slightly different basicity or lipophilicity.[1][3][6] If RC4 tails while the parent does not, it indicates RC4 has a more accessible amine group.[6] You must modify the USP method by either increasing the buffer concentration (to 50mM) or switching to a "High pH" compatible column and raising pH to 8.5.[2]
Q2: Why does the peak tailing get worse as the column ages? A: Acidic hydrolysis.[1][2] If you are running at low pH (< 3) on a standard C18 column, the bonded phase (ligands) can cleave off, exposing more raw silanols over time.[3][6] This increases the sites for RC4 to bind.[1][2] Solution: Use a sterically protected C18 column (e.g., Zorbax StableBond) for low pH work.[1][2][3][6]
Q3: Is "Related Compound 4" a degradation product? A: RC4 (CAS 503598-78-5) is often associated with the synthetic pathway (intermediate) or oxidative degradation [2].[1][2][3] Its structure retains the imidazole ring, which is the "troublemaker" for tailing. Treat it as a basic amine for all method development purposes.[1][2][6]
References
- CN103063795A: Methods for determining the content of imidafenacin and detecting related substances. Google Patents.
-
PubChem Compound Summary : this compound (CAS 503598-78-5).[1][2][3][6] National Library of Medicine.[1][2][6] Available at: [Link][2][3][6]
-
Chrom Tech, Inc. : What Causes Peak Tailing in HPLC? Available at: [Link][2][3]
-
LC Troubleshooting Bible : Peak Tailing of Basic Analytes. Available at: [Link]
Sources
- 1. Imidafenacin Impurity 4 | CAS Number 503598-78-5 [klivon.com]
- 2. Imidafenacin | C20H21N3O | CID 6433090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidafenacin - Wikipedia [en.wikipedia.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 6. GSRS [precision.fda.gov]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
Executive Summary
This technical guide addresses the stability and analysis of Imidafenacin Related Compound 4 (RC4) . Based on standard impurity profiling for Imidafenacin (a muscarinic antagonist), RC4 is frequently identified as the nitrile precursor (4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile) or a related salt form (e.g., HCl), though nomenclature can vary by pharmacopeia (JP/USP) and vendor.[1][2]
Critical Technical Alert: RC4 contains a nitrile group and an imidazole ring.[1][2] While chemically robust, it exhibits specific instabilities in aqueous mobile phases, particularly regarding hydrolysis to the amide (Imidafenacin) and pH-dependent solubility .[1] This guide provides diagnostic workflows to distinguish between instrument artifacts and genuine chemical degradation.
Part 1: Diagnostic Workflow (Interactive Logic)
Use this decision tree to diagnose stability issues when analyzing RC4.
Figure 1: Diagnostic logic for identifying root causes of Imidafenacin RC4 instability during HPLC analysis.
Part 2: Technical FAQs & Troubleshooting
Q1: My RC4 standard peak area decreases over 12 hours in the autosampler, and a new peak appears. What is happening?
Technical Analysis: This is the hallmark of in-situ hydrolysis .[1][2] Imidafenacin RC4 (the nitrile) can hydrolyze to Imidafenacin (the amide) in aqueous conditions, especially if the diluent is acidic or basic.[1][2]
-
Mechanism:
(Imidafenacin).[1][2] -
Evidence: The "new peak" likely co-elutes with the main API (Imidafenacin).[1][2]
-
Solution:
-
Temperature: Set autosampler to 4°C. Hydrolysis rates drop significantly at lower temperatures.
-
Diluent: Avoid 100% aqueous diluents. Use a mixture of Acetonitrile:Buffer (e.g., 50:[1][2]50) to reduce water activity while maintaining solubility.[1][2]
-
pH Control: Ensure the diluent pH is near neutral (pH 6-7). Extreme pH catalyzes nitrile hydrolysis.[1][2]
-
Q2: Why does the Retention Time (RT) of RC4 drift between injections?
Technical Analysis: RC4 contains an imidazole ring , which is a basic functional group (pKa ~ 7.0).[1][2]
-
The Problem: If your mobile phase pH is near the pKa of the imidazole, small fluctuations in pH (due to evaporation of organic modifier or buffer instability) will cause the molecule to toggle between ionized (protonated) and non-ionized states.[1]
-
The Fix:
-
Buffer Capacity: Use a robust buffer like Phosphate (20-50 mM) rather than weak additives like Formic Acid, especially if working at pH > 6.[1][2]
-
Target pH: Operate at least 2 pH units away from the pKa if possible. For Imidafenacin related compounds, a pH of 7.45 (Phosphate buffer) is standard to keep the imidazole unprotonated and improve peak shape [1].[1]
-
Q3: I see "Ghost Peaks" in my blank after running RC4. Is it carryover?
Technical Analysis: RC4 is highly lipophilic (LogP > 3) due to the diphenyl and nitrile groups.[1][2] It tends to adsorb to:
-
The Fix:
Part 3: Experimental Protocols
Protocol A: Solution Stability Assessment
Objective: Validate the stability of RC4 in your specific mobile phase.[1]
-
Preparation: Prepare a stock solution of RC4 (0.1 mg/mL) in Methanol.
-
Dilution: Dilute to working concentration (e.g., 10 µg/mL) using your Mobile Phase A as the diluent.
-
Time Points: Inject immediately (T=0), then every hour for 12 hours.
-
Storage: Keep one vial at Ambient (25°C) and one at 4°C.
-
Calculation:
[1][2] -
Acceptance Criteria: 98.0% – 102.0% recovery with no new peaks >0.05%.
Protocol B: Optimized Mobile Phase Preparation
Based on Patent CN103063795A and literature [1][2].[1]
| Component | Composition | Function |
| Buffer (Solvent A) | 20 mM Disodium Hydrogen Phosphate ( | Stabilizes pH for Imidazole ring |
| pH Adjustment | Adjust to pH 7.45 ± 0.05 with Phosphoric Acid | Ensures consistent ionization state |
| Organic (Solvent B) | Acetonitrile (HPLC Grade) | Elutes lipophilic nitrile/amide |
| Column Temp | 40°C | Improves mass transfer and peak shape |
Part 4: Degradation Pathway Visualization
Understanding the chemical relationship between RC4 and the API is crucial for identifying impurity peaks.[1][2]
Figure 2: The hydrolysis pathway of this compound.[1][2] In aqueous mobile phases, the Nitrile (RC4) can degrade into the Amide (API), which can further degrade into the Acid.[1][2]
References
-
Google Patents. (2013).[1][2] Methods for determining the content of imidafenacin and detecting related substances (CN103063795A).[1][2]
-
PubChem. (n.d.).[1][2] Imidafenacin (Compound Summary).[1][2][3][4][5][][7][8] National Library of Medicine.[1][2] [Link][1][5]
Disclaimer: "Related Compound 4" numbering may vary between suppliers (e.g., USP vs. In-house standards). Always verify the CAS number and chemical structure on your specific Certificate of Analysis (CoA) before applying these stability protocols.
Sources
- 1. Imidafenacin | C20H21N3O | CID 6433090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidafenacin Impurity 4 | CAS Number 503598-78-5 [klivon.com]
- 3. CN103063795A - Methods for determining the content of imidafenacin and detecting related substances - Google Patents [patents.google.com]
- 4. Compound: IMIDAFENACIN (CHEMBL53366) - ChEMBL [ebi.ac.uk]
- 5. SID 489166435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. veeprho.com [veeprho.com]
Guide: Resolving Co-elution of Imidafenacin and its Related Compound 4
Welcome to the technical support center. As Senior Application Scientists, we understand the critical importance of robust analytical methods in drug development. This guide provides in-depth troubleshooting strategies for a common challenge encountered during the HPLC analysis of Imidafenacin: the co-elution of the active pharmaceutical ingredient (API) with its process-related impurity, Related Compound 4.
Our approach is grounded in chromatographic first principles and is designed to empower you to systematically diagnose and resolve this separation issue. We will explore the underlying chemical principles and provide a logical, step-by-step workflow to achieve baseline resolution, ensuring the accuracy and reliability of your analytical data in line with regulatory expectations.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing poor resolution or complete co-elution between Imidafenacin and a peak we've identified as Related Compound 4 using a standard reversed-phase HPLC method. What is the likely cause?
A1: Co-elution of structurally similar compounds is a frequent challenge in HPLC.[4] Imidafenacin and its impurities often share a common core structure, leading to similar retention behavior on a non-selective stationary phase.[5]
-
Structural Similarity: Imidafenacin, 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide, and its related compounds possess the same diphenylbutanamide core.[6][7] The subtle differences in their side chains or functional groups may not be sufficient to induce differential partitioning between the mobile phase and a standard C18 stationary phase, resulting in co-elution.
-
Suboptimal Mobile Phase pH: Imidafenacin contains an imidazole moiety, which is basic. The ionization state of this functional group is highly dependent on the mobile phase pH.[8][9] If the pH of your mobile phase is not carefully controlled and optimized, both Imidafenacin and Related Compound 4 (which likely also has ionizable groups) may exist in ionization states that result in identical retention times.[10][11]
-
Inadequate Stationary Phase Selectivity: A standard C18 column separates primarily based on hydrophobicity.[12] If Imidafenacin and Related Compound 4 have very similar hydrophobic characteristics, a C18 column may not provide the necessary selectivity for separation.
Q2: What is the first and most critical parameter to investigate when trying to resolve these two compounds?
A2: The most impactful initial parameter to investigate is the pH of the aqueous portion of your mobile phase .
The ionization state of ionizable analytes dramatically affects their retention in reversed-phase HPLC.[8][10] Unionized compounds are generally more hydrophobic and will be retained longer on the stationary phase.[9]
-
The Role of pKa: Imidafenacin, with its imidazole ring, will have a specific pKa value. Related Compound 4 will also have its own pKa. By adjusting the mobile phase pH to be approximately 1.5 to 2 pH units above or below the pKa of one or both compounds, you can ensure they are in a single, stable ionization state (either fully ionized or fully unionized).[8][9] This maximizes the difference in their hydrophobicity and, therefore, their retention times.
-
Where to Start: A good starting point is to evaluate a range of pH values. For example, prepare mobile phases with buffers at pH 3.0, 5.0, and 7.5. This will cover a range where the ionization state of the imidazole group will significantly change. A patent for Imidafenacin analysis suggests a pH of around 7.45, which indicates that separation is achievable in the neutral to slightly basic range.[13]
Experimental Protocol: pH Screening
-
Prepare Buffers: Prepare three separate aqueous mobile phase components using 20mM phosphate buffer, adjusted to pH 3.0, 5.0, and 7.5.
-
Mobile Phase Composition: For each pH, prepare a mobile phase consisting of your buffer and organic modifier (e.g., Acetonitrile) in a suitable ratio (e.g., 65:35 v/v).[13]
-
Equilibrate: Equilibrate your C18 column with each mobile phase for at least 20 column volumes.
-
Inject and Analyze: Inject your sample containing both Imidafenacin and Related Compound 4 and observe the change in retention time and resolution for each pH condition.
| pH of Aqueous Phase | Expected Observation for Imidafenacin (Basic Compound) | Rationale |
| 3.0 | Shorter Retention Time | Imidazole group is protonated (ionized), making the molecule more polar and less retained on the C18 column.[9] |
| 5.0 | Intermediate Retention Time | Partial ionization, potentially leading to poor peak shape if close to the pKa.[8][10] |
| 7.5 | Longer Retention Time | Imidazole group is likely in its neutral (unionized) form, increasing hydrophobicity and retention.[9][13] |
Q3: We've adjusted the pH, and while the retention times have shifted, we still have incomplete separation. What should we try next?
A3: If pH optimization alone is insufficient, the next logical steps involve modifying the organic modifier and the stationary phase chemistry .
1. Modifying the Organic Modifier:
-
Change the Organic Solvent: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents exhibit different selectivities due to their unique abilities to engage in hydrogen bonding and dipole-dipole interactions with the analytes. Methanol is a protic solvent and can act as a hydrogen bond donor, which may interact differently with the amide and imidazole functionalities of Imidafenacin and its related compound compared to the aprotic acetonitrile.[14]
-
Adjust the Gradient Slope (for gradient methods): If you are running a gradient, a shallower gradient will increase the time analytes spend in the mobile phase where they can interact with the stationary phase, often leading to better resolution of closely eluting peaks.[14] A patented method for Imidafenacin impurities utilizes a gradient elution, which can be a powerful tool for separating compounds with different polarities.[13]
2. Changing the Stationary Phase Chemistry:
A standard C18 column offers limited interaction modes. Switching to a column with a different stationary phase can introduce alternative separation mechanisms.[15]
-
Phenyl-Hexyl Phase: This type of column provides pi-pi interactions with the aromatic rings present in Imidafenacin and Related Compound 4. Given that both molecules contain two phenyl groups, a phenyl-based stationary phase can offer a different selectivity compared to the purely hydrophobic interactions of a C18 phase. A patented method for separating Imidafenacin and its related substances specifically mentions the use of a Phenyl column.[16]
-
Polar-Embedded Phase: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This provides an alternative interaction site and can improve peak shape for basic compounds like Imidafenacin, while also offering different selectivity.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for resolving co-eluting peaks.
Q4: Can temperature be used to resolve the co-elution of Imidafenacin and Related Compound 4?
A4: Yes, adjusting the column temperature is another valuable tool for fine-tuning selectivity.[17]
-
Mechanism of Action: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer between the mobile and stationary phases.[17] Changing the temperature can alter the relative retention of two compounds, sometimes significantly. For some structurally similar compounds, a change of just a few degrees can be enough to achieve separation.[17]
-
Practical Approach: Most reversed-phase separations are initially developed at slightly elevated temperatures (e.g., 30-40°C) to improve efficiency and reduce backpressure.[17] If you are experiencing co-elution, try running the analysis at both a higher temperature (e.g., 45°C) and a lower temperature (e.g., 25°C). You may observe a change in the elution order or an improvement in resolution. Patented methods for Imidafenacin often specify a column temperature of 30°C or 40°C.[13][16]
| Temperature | Effect on Retention Time | Potential Impact on Selectivity |
| Increase (e.g., 30°C to 40°C) | Decrease | May improve or worsen separation, depending on the thermodynamics of interaction for each compound. |
| Decrease (e.g., 30°C to 25°C) | Increase | May improve or worsen separation. Can be beneficial if entropy-driven retention differences are enhanced at lower temperatures. |
Q5: We have achieved baseline separation. What are the next steps according to regulatory guidelines?
A5: Once you have a method that successfully separates Imidafenacin and Related Compound 4, the next critical phase is method validation, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[1][18][19][20]
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][20] For an impurity method, this typically involves evaluating the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is what you have just achieved by resolving the co-elution. You will need to demonstrate this using spiked samples.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of Related Compound 4 that can be reliably detected and quantified.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of Related Compound 4 over a given range.
-
Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with known amounts of spiked Related Compound 4.
-
Precision: The degree of agreement among individual test results, evaluated at different levels (repeatability, intermediate precision).
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ± 0.2 units, temperature ± 2°C), which provides an indication of its reliability during normal usage.
Adhering to these validation principles ensures that your method is not only effective but also compliant with global regulatory standards.[3][21]
Method Validation Workflow
Sources
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. GSRS [precision.fda.gov]
- 7. Imidafenacin | C20H21N3O | CID 6433090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. veeprho.com [veeprho.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. moravek.com [moravek.com]
- 12. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
- 13. CN103063795A - Methods for determining the content of imidafenacin and detecting related substances - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN104614468B - Method for separating imidafenacin and related substances thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 17. chromtech.com [chromtech.com]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. fda.gov [fda.gov]
- 20. ema.europa.eu [ema.europa.eu]
- 21. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low recovery rates for Related Compound 4. The following question-and-answer format directly addresses common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: My recovery for Related Compound 4 is consistently low, around 50-60%. What are the most common initial checks I should perform?
A1: Before delving into complex method modifications, always start with the fundamentals. Verify your analytical system's proper function by injecting a known standard to confirm the instrument's response factor hasn't changed.[1] Repeated injections can verify reproducibility, while injecting standards of varying concentrations can help diagnose any carryover issues.[1] Also, ensure your mobile phase composition is correct and that the solvents are fresh and properly degassed.[2]
Q2: Could the type of labware I'm using affect the recovery of Related Compound 4?
A2: Absolutely. Adsorption to container surfaces is a common and often overlooked cause of low recovery. Basic compounds can adsorb to glass surfaces through ionic interactions with silanol groups.[3][4] If Related Compound 4 has basic properties, consider using polypropylene or other plastic containers to minimize this effect.[3] Alternatively, for glass containers, you can add a salt like NaCl to the sample solution to reduce ionic adsorption.[3]
Q3: How critical is the pH of my sample and mobile phase for the recovery of Related Compound 4?
A3: The pH is highly critical, especially if Related Compound 4 is an ionizable compound.[5][6] For basic compounds, a lower pH mobile phase can improve peak shape, while for acidic compounds, a higher pH might be necessary.[7] The goal is to ensure the analyte is in a consistent ionization state, preferably unionized, to improve retention and recovery.[5]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low recovery rates of Related Compound 4, starting from sample preparation through to the final analytical measurement.
Section 1: Sample Preparation and Handling
Q4: I suspect my issue lies in the sample preparation stage. How can I systematically troubleshoot this?
A4: A systematic evaluation of your sample preparation is crucial. The first step is to determine where the loss is occurring. This can be achieved by analyzing the sample at each stage of the preparation process.[8] For instance, if you are using Solid Phase Extraction (SPE), analyze the flow-through and wash solutions to see if the analyte is being lost during these steps.[1]
Protocol: Spike and Recovery Experiment for Sample Preparation
This experiment helps quantify the loss of Related Compound 4 during sample preparation.
Objective: To determine the percentage of Related Compound 4 recovered after the entire sample preparation process.
Procedure:
-
Prepare two sets of samples:
-
Set A (Pre-extraction Spike): Spike a known amount of Related Compound 4 standard into a blank matrix before the extraction process.
-
Set B (Post-extraction Spike): Spike the same amount of Related Compound 4 standard into a blank matrix that has already undergone the extraction process.
-
-
Process Set A through the complete sample preparation procedure.
-
Analyze both sets of samples using your established analytical method.
-
Calculate the percent recovery:
-
% Recovery = (Response of Set A / Response of Set B) * 100
-
Interpretation of Results:
| Recovery Rate | Potential Cause | Recommended Action |
| < 70% | Significant loss during sample preparation. | Proceed to the detailed troubleshooting steps in this section. |
| 70-90% | Moderate loss. | Review and optimize extraction parameters. |
| > 90% | Sample preparation is likely not the primary issue. | Focus on the analytical method (Section 2). |
Q5: I'm using Solid Phase Extraction (SPE) and my recovery is poor. What are the likely causes?
A5: Low recovery in SPE can stem from several factors.[1][9][10][11] A common issue is an incorrect choice of sorbent that doesn't adequately retain the analyte.[9] Another possibility is that the elution solvent is not strong enough to remove the analyte from the sorbent.[1][10] Also, ensure the column is not drying out before you add the sample.[10]
Q6: Could Related Compound 4 be degrading during sample preparation?
A6: Yes, degradation is a significant possibility, especially if the compound is sensitive to light, heat, or extreme pH.[8] If you suspect degradation, consider performing the extraction under protected conditions, such as using amber vials for light-sensitive compounds or performing the extraction on ice for thermally labile compounds.[8] Forced degradation studies, where the compound is intentionally exposed to stress conditions like acid, base, oxidation, and heat, can help identify potential degradation products and pathways.[12][13][14]
Section 2: Analytical Method and Instrumentation
Q7: My sample preparation seems fine, but the recovery is still low. What aspects of my HPLC/LC-MS method should I investigate?
A7: If sample preparation is ruled out, the analytical method itself is the next area to scrutinize. Issues can arise from the mobile phase composition, column chemistry, or instrument parameters.
Q8: How does the mobile phase pH affect the recovery of an amine-containing compound like Related Compound 4?
A8: For amine-containing compounds, the mobile phase pH is critical. At a low pH, the amine group will be protonated, making the compound more polar.[15] This can lead to poor retention on a reversed-phase column.[15] Conversely, at a high pH, the amine will be in its neutral, less polar form, which generally results in better retention.[5] It's important to work within the stable pH range of your column.[16]
Protocol: Mobile Phase pH Optimization Study
Objective: To determine the optimal mobile phase pH for the analysis of Related Compound 4.
Procedure:
-
Prepare a series of mobile phases with varying pH values (e.g., from pH 3 to pH 10, in increments of 1 pH unit), ensuring the pH is within the stable range of your analytical column.
-
Inject a standard of Related Compound 4 using each mobile phase.
-
Monitor the peak area and retention time.
Data Analysis:
| Mobile Phase pH | Retention Time (min) | Peak Area | Peak Shape (Tailing Factor) |
| 3.0 | |||
| 4.0 | |||
| 5.0 | |||
| ... | |||
| 10.0 |
Expected Outcome: A plot of peak area versus pH should reveal the optimal pH for maximizing the recovery of Related Compound 4.
Q9: I'm using LC-MS. Could matrix effects be the cause of my low recovery?
A9: Yes, matrix effects are a common cause of poor recovery in LC-MS analysis.[17][18][19] Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your target analyte, leading to inaccurate quantification.[17][20] To mitigate this, you can improve your sample cleanup, optimize your chromatographic separation to resolve the analyte from interfering matrix components, or use a matrix-matched calibration curve.[17][19]
Section 3: Method Validation and Stability
Q10: How can I ensure my analytical method is robust and reliable for routine use?
A10: Method validation is essential to ensure your analytical procedure is suitable for its intended purpose.[21][22] According to ICH Q2(R1) guidelines, validation should include an assessment of specificity, linearity, range, accuracy, and precision.[23][24][25] Robustness testing, which involves making small, deliberate changes to method parameters like mobile phase composition or column temperature, is also crucial to demonstrate the method's reliability.[23]
Q11: How do I properly conduct a stability study for Related Compound 4?
A11: Stability testing is crucial to determine the shelf-life and appropriate storage conditions for your compound.[26][27][28][29] These studies evaluate the impact of environmental factors such as temperature, humidity, and light on the quality of the substance over time.[26][27] Long-term stability testing is typically conducted under ambient or near-ambient conditions to simulate real-time shelf life.[28]
References
- Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17). Welch Materials, Inc.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate.
- Three Common SPE Problems. (2020, November 12). LCGC International.
- SPE Troubleshooting. (n.d.). Thermo Fisher Scientific - US.
- Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
- ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). PMC.
- Stability Testing of Pharmaceutical Products. (2012, March 17). Journal of Applied Pharmaceutical Science.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (2024). Journal of Chromatography & Separation Techniques.
- FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. (2021, May 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Quality Guidelines. (n.d.). ICH.
- How Can We Improve Our Solid Phase Extraction Processes? (2025, April 28). SCION Instruments.
- Stability Studies. (n.d.). Ascendia Pharma.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025, February 21). WelchLab.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
- Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager.
- Matrix effect in a view of LC-MS/MS: An overview. (2025, August 5). ResearchGate.
- The Horror of Sample Adsorption to Containers (Part 1). (n.d.). Shimadzu.
- Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. (2024, February 1). PPD, Inc.
- Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). CDC Stacks.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
- Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation.
- The Analytical Method Development and Validation: A Review. (n.d.). ResearchGate.
- Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). LCGC International.
- Why Is Your SPE Recovery So Low? (2025, August 7). alwsci.
- Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation.
- HPLC Troubleshooting Guide. (n.d.). Chromatography Online.
- The Importance of Stability Testing in Pharmaceutical Development. (2023, June 19). QbD Group.
- Introduction to Analytical Method Development and Validation. (2025, April 30). Lab Manager.
- A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma.
- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Ropack Pharma Solutions.
- Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.
- Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016, October 25). Analytical Chemistry.
- Factors and Parameters that Directly Affect Recovery of Collected Fractions in Preparative HPLC. (n.d.). LCGC International.
- Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. (2022, January 28). PMC.
- How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage.
- Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025, May 15). Buchi.
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Validation & Comparative
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of impurities is paramount to ensuring the safety and efficacy of drug products. This guide provides a comprehensive framework for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Imidafenacin Related Compound 4, a critical impurity in the synthesis of Imidafenacin. By delving into the theoretical underpinnings and providing a practical, step-by-step experimental protocol, this document aims to equip researchers with the necessary tools to establish robust and reliable analytical methods.
Imidafenacin, an antimuscarinic agent used for the treatment of overactive bladder, requires stringent control of its related substances to meet regulatory standards.[1] The determination of LOD and LOQ for impurities like Related Compound 4 is a fundamental aspect of analytical method validation, as it defines the lower limits of an analytical procedure's capabilities.[2] This guide will compare and contrast the most common methodologies for LOD and LOQ determination, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
The Theoretical Bedrock: Understanding LOD and LOQ
Before embarking on experimental determination, it is crucial to grasp the conceptual distinction between the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).
-
Limit of Detection (LOD): The LOD represents the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy.[5] It is the point at which a signal is reliably distinguishable from the background noise of the analytical instrument.[5]
-
Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[2] This is a critical parameter for the quantitative analysis of impurities.
Methodologies for LOD and LOQ Determination: A Comparative Analysis
The ICH Q2(R1) guidelines outline several approaches for determining LOD and LOQ.[3][4] The choice of method often depends on the nature of the analytical technique and the characteristics of the analyte. Here, we compare the two most prevalent methods for chromatographic analysis: the Signal-to-Noise (S/N) Ratio and the method based on the Standard Deviation of the Response and the Slope of the Calibration Curve.
| Methodology | Principle | Advantages | Disadvantages | Regulatory Acceptance |
| Signal-to-Noise (S/N) Ratio | Based on the ratio of the analyte signal to the background noise of the analytical instrument. A common acceptance criterion is an S/N ratio of 3:1 for LOD and 10:1 for LOQ.[5][6] | Simple and can be directly estimated from the chromatogram. | Can be subjective and dependent on the instrument's software for noise calculation. Requires a detectable signal at the LOD. | Widely accepted, particularly for chromatographic methods where baseline noise is observable.[4] |
| Standard Deviation of the Response and the Slope | A statistical approach that utilizes the standard deviation of the response (typically of blank samples or the y-intercept of a regression line) and the slope of the calibration curve. The formulas are: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.[6][7] | More objective and statistically robust. Does not require a detectable signal at the LOD. | Requires the construction of a precise calibration curve at low concentrations. The accuracy of the slope is critical. | Highly recommended by ICH guidelines for its statistical foundation.[4] |
For the determination of LOD and LOQ for this compound, the method based on the Standard Deviation of the Response and the Slope is recommended due to its statistical rigor and objectivity.
Experimental Protocol: Determining LOD and LOQ for this compound via HPLC
This section provides a detailed, step-by-step protocol for determining the LOD and LOQ of this compound using a High-Performance Liquid Chromatography (HPLC) method with UV detection. This protocol is based on established methods for Imidafenacin and its related substances.[8][9]
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector (e.g., Agilent 1100 series or similar).[10]
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for reversed-phase separation of Imidafenacin and its impurities.[8]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Disodium hydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
-
Preparation of Mobile Phase: A gradient mobile phase is often employed for separating related substances. A typical mobile phase could consist of:
-
Preparation of Standard Solutions:
-
Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a known concentration.
-
Calibration Solutions: Prepare a series of at least six calibration solutions by diluting the stock solution to cover a range that includes the expected LOD and LOQ. The concentration range should be in the low µg/mL or ng/mL level.
-
Chromatographic Conditions (Example)
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 40 °C[8]
-
Detection Wavelength: 220 nm[8]
-
Injection Volume: 10 µL
Experimental Workflow
Caption: Workflow for LOD and LOQ Determination.
Step-by-Step Procedure
-
System Suitability: Before starting the analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and checking parameters like retention time, peak area, tailing factor, and theoretical plates.
-
Blank Analysis: Inject the blank solution (mobile phase or a suitable placebo) at least six times.
-
Calibration Curve Construction: Inject the prepared calibration standards in increasing order of concentration.
-
Data Analysis and Calculation:
-
Standard Deviation (σ): Calculate the standard deviation of the peak area responses from the six blank injections.
-
Slope (S): Construct a calibration curve by plotting the peak area against the concentration of this compound. Perform a linear regression analysis to determine the slope (S) of the curve. The correlation coefficient (r²) should be close to 1 (typically ≥ 0.99).[3]
-
LOD Calculation: Use the formula: LOD = 3.3 * (σ / S) [6]
-
LOQ Calculation: Use the formula: LOQ = 10 * (σ / S) [6]
-
-
Verification of LOQ:
-
Prepare a new set of standard solutions at the calculated LOQ concentration.
-
Inject these solutions at least six times.
-
Calculate the precision (as %RSD) and accuracy (as %recovery) of the measurements. The acceptance criteria for precision and accuracy at the LOQ should be pre-defined (e.g., %RSD ≤ 10% and %recovery within 80-120%).
-
Data Presentation and Interpretation
The results of the LOD and LOQ determination should be presented in a clear and organized manner.
Table 1: Example Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.05 | 15.2 |
| 0.10 | 31.5 |
| 0.25 | 78.9 |
| 0.50 | 155.3 |
| 0.75 | 232.1 |
| 1.00 | 310.5 |
| Slope (S) | 309.8 |
| Y-Intercept | 0.5 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Example LOD and LOQ Calculation and Verification
| Parameter | Value |
| Standard Deviation of Blank (σ) | 0.85 mAU*s |
| Slope of Calibration Curve (S) | 309.8 |
| Calculated LOD (3.3 * σ/S) | 0.009 µg/mL |
| Calculated LOQ (10 * σ/S) | 0.027 µg/mL |
| Verification of LOQ | |
| Concentration Prepared | 0.03 µg/mL |
| Mean Measured Concentration | 0.029 µg/mL |
| % Recovery | 96.7% |
| % RSD (n=6) | 4.8% |
Conclusion: Ensuring Methodological Robustness
The determination of LOD and LOQ is a cornerstone of analytical method validation, directly impacting the reliability of impurity profiling in pharmaceutical products. By employing a statistically sound approach, such as the method based on the standard deviation of the response and the slope of the calibration curve, researchers can establish robust and defensible limits for the detection and quantification of this compound. This detailed guide provides a comprehensive framework, from theoretical understanding to practical implementation, empowering scientists to ensure the quality and safety of Imidafenacin through rigorous analytical control.
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A Guide to Inter-Laboratory Comparison of Imidafenacin Impurity Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Imidafenacin impurity analysis. It is designed for researchers, scientists, and drug development professionals to ensure consistency and reliability in analytical results across different laboratory settings. This document emphasizes the scientific rationale behind methodological choices and adheres to principles of expertise, authoritativeness, and trustworthiness.
Introduction: The Importance of Inter-Laboratory Comparison
Imidafenacin is an anticholinergic agent used for the treatment of overactive bladder.[1] The control of impurities in the active pharmaceutical ingredient (API) and final drug product is a critical aspect of ensuring its safety and efficacy.[2][3] Impurity profiling, typically performed using High-Performance Liquid Chromatography (HPLC), is a standard quality control procedure.[2]
An inter-laboratory comparison, also known as a proficiency test, is the process of evaluating the performance of different laboratories by having them analyze the same sample.[4][5] The primary objectives of such a study in the context of Imidafenacin impurity analysis are:
-
To assess the reproducibility and reliability of the analytical method across different laboratories.
-
To identify potential sources of variability in analytical results.
-
To ensure that all participating laboratories can achieve the required level of accuracy and precision.
-
To demonstrate the technical competence of the participating laboratories.[4]
This guide will outline a robust protocol for an inter-laboratory comparison, drawing upon established regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[6][7][8]
Understanding Imidafenacin and Its Impurities
A thorough understanding of Imidafenacin and its potential impurities is fundamental to designing a meaningful inter-laboratory study.
Imidafenacin:
-
Chemical Name: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide
-
Therapeutic Class: Anticholinergic, muscarinic antagonist[1]
Potential Impurities: Impurities in Imidafenacin can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). A study has identified several impurities, including:
-
4-(2-methyl-1H-imidazol-1-yl)-2, 2-diphenylbutyronitrile
-
4-(2-methyl-1H-imidazol-1-yl)-2, 2-diphenylbutanoic acid
-
4-(1H-imidazol-1-yl)-2, 2-diphenylbutanamide[9]
Commercial suppliers also offer a range of other related compounds and potential impurities for analytical standard purposes.[][11][12] For the purpose of this guide, we will focus on a select few known impurities.
Designing the Inter-Laboratory Comparison Study
A well-designed study is crucial for obtaining meaningful and comparable results. The following diagram illustrates the key stages of the study design.
Caption: Workflow for the Inter-laboratory Comparison Study.
3.1. Study Protocol
A detailed and unambiguous study protocol is the cornerstone of a successful inter-laboratory comparison. It should be distributed to all participating laboratories before the study commences. The protocol must clearly define:
-
Analytical Method: The specific HPLC method to be used, including all parameters.
-
Samples: Description of the test sample and any reference standards provided.
-
Data Reporting: The format for reporting results, including units and the number of significant figures.
-
Timeline: Deadlines for analysis and data submission.
3.2. Test Sample Preparation and Distribution
A homogenous batch of Imidafenacin, spiked with known concentrations of selected impurities, should be prepared by a coordinating laboratory. The homogeneity and stability of the sample must be confirmed before distribution to ensure that any observed variability is due to laboratory performance and not sample inconsistency.
Standardized HPLC Method for Impurity Analysis
To ensure comparability, all participating laboratories must adhere to the same analytical method. The following HPLC method is a representative example based on published methods.[13][14]
4.1. Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Phenyl-silane bonded silica gel (e.g., 250 mm x 4.6 mm, 5 µm) | A phenyl column is often chosen for its unique selectivity for aromatic compounds like Imidafenacin and its impurities.[13] |
| Mobile Phase A | 20 mM Disodium Phosphate, pH adjusted to 7.45 with phosphoric acid | A buffered aqueous phase controls the ionization state of the analytes, leading to consistent retention times.[14] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good elution strength for the analytes.[14] |
| Gradient Elution | A time-based program varying the proportions of Mobile Phase A and B | Gradient elution is necessary to separate impurities with a wide range of polarities from the main Imidafenacin peak in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.[14] |
| Column Temperature | 40 °C | Maintaining a constant and elevated column temperature improves peak shape and reduces viscosity, leading to better reproducibility.[14] |
| Detection Wavelength | 220 nm | This wavelength provides good sensitivity for both Imidafenacin and its related substances.[14] |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening on the column. |
4.2. Sample and Standard Preparation
-
Standard Solution: Prepare a stock solution of Imidafenacin and each impurity reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Sample Solution: Accurately weigh and dissolve the provided test sample in the diluent to achieve a target concentration of approximately 1.0 mg/mL.[13]
Method Validation and Performance Characteristics
While the primary goal is inter-laboratory comparison, the analytical method itself must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[7][8] The key validation parameters relevant to an impurity method are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from impurity peaks.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by analyzing a sample with a known concentration of spiked impurities.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]
The following diagram illustrates the relationship between these validation parameters.
Caption: Key Parameters for Analytical Method Validation.
Data Analysis and Interpretation
The data submitted by the participating laboratories should be compiled and statistically analyzed by the coordinating laboratory.
6.1. Hypothetical Inter-Laboratory Comparison Data
The following table presents a hypothetical set of results for the quantification of two known impurities in the test sample.
| Laboratory ID | Impurity A (%) | Impurity B (%) | Total Impurities (%) |
| Lab 01 | 0.12 | 0.08 | 0.20 |
| Lab 02 | 0.11 | 0.09 | 0.20 |
| Lab 03 | 0.13 | 0.07 | 0.20 |
| Lab 04 | 0.18 | 0.12 | 0.30 |
| Lab 05 | 0.12 | 0.08 | 0.20 |
| Assigned Value | 0.12 | 0.08 | 0.20 |
| Std. Deviation | 0.025 | 0.018 | 0.041 |
| %RSD | 20.8 | 22.5 | 20.5 |
Assigned Value is the robust average of the results submitted by the participating laboratories.
6.2. Statistical Evaluation
Statistical methods, such as the calculation of Z-scores, are commonly used to evaluate laboratory performance in proficiency tests.[16] The Z-score is calculated as:
Z = (x - X) / σ
Where:
-
x is the result from the participating laboratory
-
X is the assigned value (robust mean)
-
σ is the standard deviation for proficiency assessment
A common interpretation of Z-scores is:
-
|Z| ≤ 2: Satisfactory performance
-
2 < |Z| < 3: Questionable performance
-
|Z| ≥ 3: Unsatisfactory performance
In our hypothetical data, Lab 04's results for both impurities would likely yield a high Z-score, indicating a potential issue with their analysis that warrants investigation.
Conclusion and Recommendations
An inter-laboratory comparison for Imidafenacin impurity analysis is an essential exercise for ensuring the quality and consistency of analytical data across different testing sites. A well-defined protocol, a validated analytical method, and a robust statistical evaluation of the results are critical for the success of such a study. Any laboratories with outlying results should conduct a thorough investigation to identify the root cause and implement corrective actions. This continuous process of verification and improvement is fundamental to maintaining high standards in pharmaceutical quality control.
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Veeprho. Imidafenacin Impurities and Related Compound. Available at: [Link][1]
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Priyanka Suresh Ghugare, Sandeep Kumar. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University Journal, 2025. (Simulated reference based on search result content)[3]
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Wu, T., Yang, W., & Zhang, H. (2016). Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. Chinese Pharmaceutical Journal, 51(2), 135-138.[16]
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A Comparative Analysis of HPLC and UPLC Methodologies
In the landscape of pharmaceutical development, the rigorous control of impurities and related compounds is not merely a regulatory hurdle; it is a fundamental pillar of patient safety.[1] For any given active pharmaceutical ingredient (API), related compounds—impurities arising from the synthesis process or degradation over time—must be meticulously quantified.[2] This guide provides an in-depth, experience-driven comparison of linearity and accuracy testing for "Related Compound 4," a representative process-related impurity.
Our focus is to move beyond rote protocol execution and delve into the causality behind our experimental choices, grounding our work in the principles outlined by the International Council for Harmonisation (ICH).[3] We will compare two ubiquitous analytical workhorses, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), to illustrate how technology choice impacts these critical validation parameters.
The Foundational Role of Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a specified range.[4] Establishing linearity is paramount; it validates that a change in concentration produces a predictable and proportional change in the analytical signal (e.g., peak area), forming the basis for accurate quantitation.
Causality in Experimental Design for Linearity
The design of a linearity study is dictated by regulatory expectations and sound scientific principles. According to ICH Q2(R2) guidelines, a minimum of five concentration levels should be used to statistically validate the linear relationship.[1][5] This prevents misinterpretation of a narrow range that may appear linear by chance and ensures the method's reliability across the expected concentration spectrum of the impurity.[6] For related compounds, this range must, at a minimum, span from the Quantitation Limit (LOQ) to 120% of the impurity's specification limit.[7]
Experimental Protocol: Linearity Assessment
-
Preparation of Stock Solution: Accurately weigh and dissolve a reference standard of Related Compound 4 in a suitable diluent (e.g., 50:50 acetonitrile:water) to create a concentrated stock solution (e.g., 100 µg/mL). The choice of diluent should ensure analyte solubility and compatibility with the mobile phase to achieve good peak shape.[8]
-
Preparation of Calibration Standards: Perform serial dilutions from the stock solution to prepare at least five calibration standards. For an impurity with a specification of 0.1%, the concentration levels might span from the LOQ (e.g., 0.025 µg/mL) to 120% of the specification (e.g., 0.12 µg/mL relative to the API concentration).
-
Chromatographic Analysis: Inject each calibration standard in triplicate onto the chromatographic system (both HPLC and UPLC).
-
Data Collection: Record the peak area response for Related Compound 4 at each concentration level.
-
Statistical Analysis: Plot the mean peak area response against the corresponding concentration. Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²).[9]
Visualizing the Linearity Workflow
Caption: Workflow for establishing analytical method linearity.
Comparative Linearity Data: HPLC vs. UPLC
The primary difference between HPLC and UPLC lies in the particle size of the column's stationary phase (<2 µm for UPLC vs. 3-5 µm for HPLC). This allows UPLC systems to operate at higher pressures, resulting in significantly improved resolution and narrower, more efficient peaks.[10] This enhanced efficiency can lead to a more ideal linear response.
Table 1: Linearity Results for Related Compound 4
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Range | 0.025 - 0.12 µg/mL | 0.025 - 0.12 µg/mL | LOQ to 120% of specification |
| Regression Equation | y = 45872x + 350 | y = 150215x + 110 | N/A |
| Coefficient of Determination (R²) | 0.9992 | 0.9999 | ≥ 0.999[7] |
| Y-Intercept Bias (% of 100% level) | 2.1% | 0.5% | Not significant / close to zero |
Analysis: Both methods demonstrate excellent linearity. However, the UPLC method shows a coefficient of determination closer to unity and a y-intercept that is a smaller percentage of the response at the 100% level. This suggests a slightly more ideal linear relationship, attributable to the higher efficiency and reduced band broadening of the UPLC system.[10]
Verifying the Truth: Accuracy Testing
Accuracy represents the closeness of the test results obtained by the method to the true value.[11] It is typically evaluated using a recovery study, where a known quantity of the analyte is added to a sample matrix (e.g., a placebo formulation) and the method's ability to "recover" that known amount is measured.[7] This is a crucial self-validating step, as it directly challenges the method's ability to quantify the analyte in the presence of other components, such as excipients, which could cause interference.[12]
Causality in Experimental Design for Accuracy
Per ICH Q2(R1), accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels, covering the specified range (e.g., 3 concentrations with 3 replicates each).[4][7] For an impurity, these levels should typically be the LOQ, 100% of the specification limit, and 120% of the specification limit. This multi-level approach ensures accuracy is not just a feature at one point but is consistent across the method's range. Spiking into a placebo matrix is critical to prove the method's specificity and demonstrate that excipients do not interfere with quantitation.[5]
Experimental Protocol: Accuracy Assessment
-
Prepare Placebo Solution: Prepare a solution of the drug product placebo at a concentration equivalent to that used for the final drug product analysis.
-
Spike Placebo Samples: Create three sets of samples by spiking the placebo solution with the Related Compound 4 reference standard to achieve concentrations at the LOQ, 100% specification, and 120% specification levels. Prepare each level in triplicate.
-
Prepare Unspiked Control: Prepare a placebo solution without any added Related Compound 4 to serve as a blank.
-
Chromatographic Analysis: Inject the unspiked placebo and all nine spiked samples onto the chromatographic systems (HPLC and UPLC).
-
Calculation of Recovery: For each spiked sample, calculate the percentage recovery using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Statistical Analysis: Calculate the mean percent recovery and the Relative Standard Deviation (RSD) for each concentration level.
Visualizing the Accuracy Workflow
Caption: Workflow for determining analytical method accuracy.
Comparative Accuracy Data: HPLC vs. UPLC
Superior peak resolution, a hallmark of UPLC, can directly translate to improved accuracy.[10] If an impurity peak is not fully resolved from a neighboring excipient or degradation peak in an HPLC chromatogram, the resulting peak integration can be inaccurate, leading to biased recovery results.
Table 2: Accuracy (Recovery) Results for Related Compound 4
| Spiked Level | Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| LOQ | Mean Recovery | 94.5% | 98.9% | Typically 80-120% |
| RSD | 4.8% | 2.1% | ≤ 10% | |
| 100% Spec | Mean Recovery | 98.2% | 100.5% | Typically 90-110% |
| RSD | 1.9% | 0.8% | ≤ 5% | |
| 120% Spec | Mean Recovery | 99.1% | 101.2% | Typically 90-110% |
| RSD | 1.5% | 0.6% | ≤ 5% |
Analysis: While both methods meet the typical acceptance criteria, the UPLC method demonstrates superior performance. The recovery values are consistently closer to 100%, and the RSD values are significantly lower, indicating better precision. The most notable difference is at the LOQ, where the higher sensitivity and better peak shape of UPLC provide a more accurate and precise measurement of the low-level analyte.[10] This is a critical advantage when quantifying trace impurities where accuracy is paramount.
Conclusion: A Comparison-Driven Choice
Both HPLC and UPLC are capable of producing validated methods for the quantitation of Related Compound 4. The choice between them is often a balance of available resources and the specific demands of the analysis.
-
HPLC remains a robust and reliable technology, perfectly suitable for many routine applications. It is a cost-effective and well-understood platform.
-
UPLC offers distinct advantages in performance, providing higher resolution, greater sensitivity, and faster run times.[13] For challenging separations, where impurities may co-elute with other components, or for methods requiring very low quantitation limits, the superior resolving power of UPLC can lead to more accurate and reliable data.[10]
As Senior Application Scientists, our directive is to select the technology that provides the most robust and reliable data. For Related Compound 4, while a standard HPLC method is acceptable, a UPLC method provides a greater margin of safety and confidence in the accuracy of the results, particularly at the lower end of the analytical range. This guide demonstrates that a thorough, scientifically grounded approach to validation, coupled with a comparative understanding of available technologies, is essential for ensuring the quality and safety of pharmaceutical products.
References
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Hsieh, E., & Liu, J. P. (2006). On Statistical Evaluation of the Linearity in Assay Validation. Journal of Biopharmaceutical Statistics, 16(5), 677–688. Available from: [Link][14][15][16]
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European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Available from: [Link][17]
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Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9. Available from: [Link][9]
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Gefen, T. (2024). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Biopharma-Reporter. Available from: [Link][7]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link][3]
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Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Available from: [Link][1]
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European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link][4]
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Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link][18]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link][19]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available from: [Link][20]
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IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link][11]
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IKEV. (n.d.). ICH Q2B Guideline Validation of Analytical Procedures Methodology. Available from: [Link][5]
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Walsh Medical Media. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Available from: [Link][13]
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In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of drug substances is paramount. A critical aspect of this is the rigorous control of impurities. This guide provides an in-depth exploration of the requirements for a Certificate of Analysis (CoA) with a specific focus on a representative process-related impurity, which we will refer to as "Related Compound 4." This document is intended for researchers, scientists, and drug development professionals to illuminate the scientific and regulatory rationale behind the characterization and control of such impurities.
The Significance of Impurity Profiling in Drug Development
Impurities in drug substances, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities.[1][3][4] These guidelines necessitate a thorough understanding of a drug's impurity profile, which is a detailed description of the identified and unidentified impurities present in a new drug substance.[5]
"Related Compound 4" in this context represents a typical organic impurity that could arise during the synthesis of an Active Pharmaceutical Ingredient (API).[5] It could be a starting material, by-product, intermediate, or a degradation product.[5][6][7] The CoA for the API must therefore provide a clear and comprehensive account of the level of "Related Compound 4" and other impurities, demonstrating that they are controlled within acceptable limits.
Deconstructing the Certificate of Analysis for "Related Compound 4"
A Certificate of Analysis is a formal document that confirms a specific batch of a drug substance meets its predetermined specifications.[8][9][10][11] It is a critical component of Good Manufacturing Practices (GMP) and serves as a legal document demonstrating the quality of the product.[8][10]
Below is a breakdown of the essential components of a CoA, with a specific focus on how "Related Compound 4" would be addressed:
| CoA Section | Description | Example for "Related Compound 4" |
| Header Information | Includes manufacturer's details, product name, batch number, date of manufacture, and retest/expiry date.[8][12] | - Product: [API Name] - Batch No.: [Batch Number] - Related Compound 4 |
| Test | Lists the specific analytical tests performed. | Related Substances |
| Method | Specifies the analytical procedure used for the test. This method must be validated according to ICH Q2(R2) guidelines.[13][14][15][16] | In-house Validated HPLC Method No. [Method ID] |
| Acceptance Criteria (Specification) | Defines the permissible limits for the test results, based on regulatory guidelines and safety data.[5][9] | - Related Compound 4: ≤ 0.10% - Any Unspecified Impurity: ≤ 0.10% - Total Impurities: ≤ 0.5% |
| Result | The actual, quantitative result obtained from testing the specific batch. | 0.08% |
| Conclusion | A statement confirming whether the batch complies with the established specifications. | Complies |
| Signatures | Signed and dated by authorized personnel from the Quality Control and Quality Assurance departments.[11][12] | - QC Analyst: [Signature] - QA Manager: [Signature] |
Rationale for the Acceptance Criteria: The acceptance criteria for "Related Compound 4" are not arbitrary. They are established based on the ICH Q3A(R2) guidelines, which outline thresholds for reporting, identification, and qualification of impurities.[1][3][5] For an impurity like "Related Compound 4" found at a level of 0.08%, it would typically need to be reported. If it were to exceed the identification threshold (often around 0.10% for many drugs), its structure would need to be elucidated.[1] Furthermore, if it surpasses the qualification threshold (which can also be around 0.15% or higher depending on the maximum daily dose of the drug), toxicological studies would be required to demonstrate its safety.[5][17]
The Analytical Engine: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity analysis in the pharmaceutical industry due to its high sensitivity, selectivity, and resolving power.[2][18][19] A well-developed and validated stability-indicating HPLC method is essential to separate and accurately quantify "Related Compound 4" from the API and other potential impurities.[20][21][22]
Caption: Workflow for the quantification of Related Compound 4 via HPLC.
The following is a detailed, step-by-step methodology for a stability-indicating HPLC method for the determination of "Related Compound 4" in a hypothetical API.
1. Materials and Reagents:
-
API Batch Sample
-
Reference Standard for "Related Compound 4"
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Purified Water (Milli-Q or equivalent)
-
Formic Acid (AR Grade)
-
0.45 µm Nylon Syringe Filters
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 10 90 30 10 90 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Diluent: Methanol and Water (50:50, v/v)
-
Standard Solution (for system suitability and quantification): Accurately weigh and dissolve the "Related Compound 4" reference standard in the diluent to obtain a concentration of approximately 0.1 µg/mL.
-
Sample Solution: Accurately weigh and dissolve approximately 100 mg of the API sample in 100 mL of the diluent to obtain a concentration of 1 mg/mL.
4. System Suitability: Before sample analysis, inject the standard solution five times and ensure the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Areas: ≤ 5.0%
5. Analysis and Calculation:
-
Inject the diluent (as a blank), the standard solution, and the sample solution into the chromatograph.
-
Identify the peak corresponding to "Related Compound 4" in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the percentage of "Related Compound 4" in the API sample using the following formula:
% Related Compound 4 = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Sample is the peak area of "Related Compound 4" in the sample solution.
-
Area_Standard is the average peak area of "Related Compound 4" in the standard solution.
-
Conc_Standard is the concentration of the "Related Compound 4" standard solution.
-
Conc_Sample is the concentration of the API sample solution.
-
The analytical method described above must be validated to ensure it is fit for its intended purpose.[13][23] The validation process, guided by ICH Q2(R2), demonstrates the method's reliability and accuracy.[15][16]
Summary of Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., API, other impurities, degradation products).[14] | No interference from the blank, and the peak for "Related Compound 4" is well-resolved from other peaks. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.[14] | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity. | From the Limit of Quantitation (LOQ) to 120% of the specification limit. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[14] | Recovery of spiked samples should be within 90-110%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | RSD ≤ 10% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14] | Typically a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant impact on results when parameters like flow rate, pH, or column temperature are slightly varied. |
Forced Degradation Studies: Proving Method Specificity
To establish that the HPLC method is "stability-indicating," forced degradation studies are performed.[21][24][25] These studies involve subjecting the API to harsh conditions to intentionally generate degradation products.[21]
Caption: Logical flow of a forced degradation study.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 80°C for 48 hours
-
Photostability: Exposure to UV and visible light as per ICH Q1B guidelines
The results of these studies demonstrate that the HPLC method can separate the API from all generated degradation products, thus confirming its specificity and suitability for stability testing.
Conclusion: The CoA as a Cornerstone of Quality
The Certificate of Analysis for a drug substance is more than just a summary of test results; it is a testament to the rigorous quality control measures implemented throughout the manufacturing process. For a specific impurity like "Related Compound 4," the CoA provides the definitive statement that it is controlled within safe and acceptable limits, as mandated by global regulatory standards. This is achieved through the application of a well-developed, validated, and stability-indicating analytical method, most commonly HPLC. By understanding the intricate details behind each entry on a CoA, researchers, scientists, and drug development professionals can have greater confidence in the quality, safety, and efficacy of the pharmaceutical products they work with.
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In the landscape of pharmaceutical development, the assurance of drug purity and quality is paramount. For orally administered drugs like Imidafenacin, a novel antimuscarinic agent for overactive bladder, rigorous control of impurities is a critical aspect of ensuring patient safety and therapeutic efficacy.[1] This guide provides an in-depth comparison of robustness testing for two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—as applied to the quantification of Imidafenacin Related Compound 4, a known impurity.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, thereby providing a framework for developing and validating truly robust analytical methods.
The Imperative of Robustness in Pharmaceutical Analysis
An analytical method's robustness is its ability to remain unaffected by small, deliberate variations in its parameters.[2] This is not merely an academic exercise; in a real-world laboratory setting, fluctuations in mobile phase composition, column temperature, and other factors are inevitable. A robust method ensures that these minor deviations do not lead to out-of-specification results, unnecessary investigations, and potential batch rejections. For regulatory bodies like the FDA and EMA, robustness data is a key indicator of a method's reliability for routine quality control.[3]
The transition from traditional HPLC to the more modern UPLC presents both opportunities and challenges in terms of method robustness. While UPLC offers significant advantages in speed, resolution, and sensitivity, its operation at higher pressures and with smaller particle columns can sometimes amplify the effects of small parameter variations.[4][5][6][7]
Comparing Analytical Approaches: HPLC vs. UPLC for Imidafenacin Impurity Analysis
The choice between HPLC and UPLC for the analysis of Imidafenacin and its related compounds depends on several factors, including the complexity of the sample, required throughput, and available instrumentation. Below is a comparison of two hypothetical, yet representative, methods for the analysis of this compound.
Method 1: Conventional HPLC Method
This method is based on established principles of reversed-phase chromatography and is suitable for laboratories with standard HPLC equipment.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 30 °C
Method 2: High-Throughput UPLC Method
This method leverages the power of sub-2 µm particle technology to achieve faster analysis times and improved resolution, which is particularly beneficial for resolving closely eluting impurities.[8][9]
-
Column: C18, 1.8 µm, 2.1 x 100 mm
-
Mobile Phase: A gradient of a phosphate buffer and acetonitrile.
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 40 °C
Designing a Robustness Study: A Step-by-Step Protocol
A well-designed robustness study systematically challenges the analytical method to identify its critical control points. The following protocol outlines the key steps for evaluating the robustness of an analytical method for this compound.
Experimental Protocol: Robustness Testing
-
Define Critical Parameters and Ranges: Based on method development experience and scientific understanding, identify the parameters most likely to influence the separation and quantification of this compound.[10] The table below provides a starting point for both the HPLC and UPLC methods.
-
Prepare Test Solutions:
-
Prepare a system suitability solution containing Imidafenacin and this compound at a concentration that gives a clear, quantifiable peak.
-
Prepare a test solution by spiking a placebo with this compound at the specification limit.
-
-
Execute the Experimental Design: A "one-factor-at-a-time" approach, where one parameter is varied while others are held constant, is a straightforward way to assess robustness. For each condition, inject the system suitability and test solutions in triplicate.
-
Analyze the Data: Evaluate the impact of each parameter variation on the following system suitability and analytical performance criteria:
-
Resolution (Rs): The degree of separation between the Imidafenacin and this compound peaks.
-
Tailing Factor (Tf): A measure of peak symmetry.
-
Relative Standard Deviation (RSD) of Peak Area: An indicator of precision.
-
Quantification of this compound: The accuracy of the measurement against the known spiked concentration.
-
The following diagram illustrates the workflow of a typical robustness study.
Caption: Workflow for a robustness study.
Data Presentation and Interpretation
The results of the robustness study should be summarized in a clear and concise table to facilitate comparison and interpretation.
Table 1: Robustness Data for HPLC Method
| Parameter | Variation | Resolution (Rs) | Tailing Factor (Tf) | %RSD of Peak Area | % Recovery of Impurity |
| Flow Rate (mL/min) | 0.9 | > 2.0 | < 1.5 | < 2.0 | 98.0 - 102.0 |
| 1.1 | > 2.0 | < 1.5 | < 2.0 | 98.0 - 102.0 | |
| Column Temp (°C) | 28 | > 2.0 | < 1.5 | < 2.0 | 98.0 - 102.0 |
| 32 | > 2.0 | < 1.5 | < 2.0 | 98.0 - 102.0 | |
| Mobile Phase pH | ± 0.2 | > 2.0 | < 1.5 | < 2.0 | 98.0 - 102.0 |
| Acetonitrile (%) | ± 2% | > 2.0 | < 1.5 | < 2.0 | 98.0 - 102.0 |
Table 2: Robustness Data for UPLC Method
| Parameter | Variation | Resolution (Rs) | Tailing Factor (Tf) | %RSD of Peak Area | % Recovery of Impurity |
| Flow Rate (mL/min) | 0.45 | > 2.5 | < 1.5 | < 1.5 | 98.5 - 101.5 |
| 0.55 | > 2.5 | < 1.5 | < 1.5 | 98.5 - 101.5 | |
| Column Temp (°C) | 38 | > 2.5 | < 1.5 | < 1.5 | 98.5 - 101.5 |
| 42 | > 2.5 | < 1.5 | < 1.5 | 98.5 - 101.5 | |
| Mobile Phase pH | ± 0.1 | > 2.5 | < 1.5 | < 1.5 | 98.5 - 101.5 |
| Acetonitrile (%) | ± 1% | > 2.5 | < 1.5 | < 1.5 | 98.5 - 101.5 |
The tighter acceptance criteria for the UPLC method reflect its higher sensitivity and the need for more stringent control over its operational parameters.
The following diagram illustrates the cause-and-effect relationships between parameter variations and potential analytical outcomes.
Caption: Cause-and-effect diagram for robustness testing.
Conclusion and Recommendations
Both the conventional HPLC and the high-throughput UPLC methods can be validated to be robust for the analysis of this compound. The choice between the two will ultimately depend on the specific needs of the laboratory.
-
For routine quality control in a high-throughput environment, the UPLC method is the superior choice. Its faster analysis times and improved resolution provide a more efficient and reliable workflow. However, it is crucial to recognize that the robustness of a UPLC method is often more sensitive to small variations in parameters, necessitating stricter control and more thorough validation.
-
The HPLC method remains a viable and reliable option, particularly for laboratories that do not have access to UPLC instrumentation. Its inherent robustness to a wider range of parameter variations can simplify method transfer and implementation.
Regardless of the chosen technology, a comprehensive and scientifically sound robustness study is a non-negotiable component of analytical method validation. By understanding the principles outlined in this guide and applying them to the specific challenges of analyzing Imidafenacin and its related compounds, researchers can develop analytical methods that are not only accurate and precise but also rugged and reliable for their intended purpose.
References
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PharmaGuru. (2025, May 2). How To Perform Robustness In Analytical Method Validation. [Link]
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PubMed. (2001, July 15). Column robustness case study for a liquid chromatographic method validated in compliance with ICH, VICH, and GMP guidelines. [Link]
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American Pharmaceutical Review. (2025, June 1). Analytical Method Development with a Practical Risk Assessment Program that Enhances Commercial QC Robustness. [Link]
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Academia.edu. (PDF) A Review on Comparative study of HPLC and UPLC. [Link]
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Lab Manager. (2025, November 27). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]
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RJPT. (2019, October 24). A Review on Comparative study of HPLC and UPLC. [Link]
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PubChem. 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide. [Link]
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precisionFDA. IMIDAFENACIN. [Link]
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Compass. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?[Link]
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Chromatography Online. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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PubChem. Imidafenacin. [Link]
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Current Pharmaceutical Analysis. (2022, December 28). A comparative review on High-Performance Liquid Chromatography (HPLC), Ultra Performance Liquid Chromatography (UPLC) & High-Performance Thin Layer Chromatography (HPTLC) with current updates. [Link]
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Waters. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]
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European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ResearchGate. (2018, March 16). (PDF) INVESTIGATION OF ROBUSTNESS AT VALIDATION OF HPLC AND UPLC METHODS: A MODERN APPROACH INCLUDING RISK ANALYSIS. [Link]
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LabRulez. Application Note High Utilization and Robustness of the Alliance™ iS HPLC System Using the Analysis of a USP Impurity Method. [Link]
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Der Pharma Chemica. Ultra performance liquid chromatography (UPLC) method development and validation fordetermination of impuritiesof Norethindrone tablets using advanced. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
